Sglt1/2-IN-1

Description

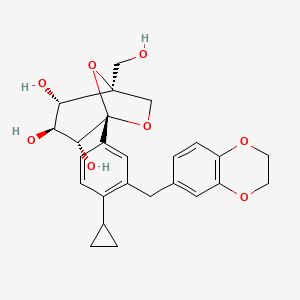

Structure

3D Structure

Properties

Molecular Formula |

C25H28O8 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C25H28O8/c26-12-24-13-32-25(33-24,23(29)21(27)22(24)28)17-4-5-18(15-2-3-15)16(11-17)9-14-1-6-19-20(10-14)31-8-7-30-19/h1,4-6,10-11,15,21-23,26-29H,2-3,7-9,12-13H2/t21-,22-,23+,24-,25-/m0/s1 |

InChI Key |

IJBQJMNOXVKYDH-GIDFYXQGSA-N |

Isomeric SMILES |

C1CC1C2=C(C=C(C=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Sglt1/2 in 1 Action

In Vitro Characterization of Sglt1/2-IN-1 Target Interaction

The in vitro characterization of this compound reveals its interaction with the sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are crucial for glucose uptake in various tissues. SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. It is also present in the kidneys, contributing to a smaller fraction of glucose reabsorption. In contrast, SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. nih.govnih.govnjit.edu

This compound has been identified as a dual inhibitor, meaning it targets both SGLT1 and SGLT2. This dual action is a key feature of its pharmacological profile, distinguishing it from more selective SGLT2 inhibitors. nih.gov The inhibition of these transporters by this compound blocks the transport of glucose, which has therapeutic implications.

The potency of this compound in inhibiting SGLT1 and SGLT2 is quantified by its half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor. For a compound identified as HM41322, which is a novel SGLT1/2 dual inhibitor, the IC50 values for human SGLT1 and SGLT2 were determined to be 54.6 nM and 5.6 nM, respectively. nih.gov This demonstrates a roughly 10-fold selectivity for SGLT2 over SGLT1. nih.gov

In Vitro Inhibitory Potency of this compound (HM41322)

| Target | IC50 (nM) |

|---|---|

| Human SGLT1 | 54.6 |

| Human SGLT2 | 5.6 |

Data derived from in vitro functional assays. nih.gov

To determine the inhibitory activity of compounds like this compound, substrate uptake assays are commonly employed. These assays are often conducted in recombinant cell systems, such as Human Embryonic Kidney 293 (HEK293) cells, which have been genetically engineered to express human SGLT1 or SGLT2. nih.govresearchgate.netnih.gov In these assays, the ability of the compound to inhibit the uptake of a labeled substrate, such as 14C-labeled alpha-methyl-D-glucopyranoside ([14C]-AMG), a non-metabolizable glucose analog, is measured. nih.gov The reduction in the uptake of the labeled substrate in the presence of the inhibitor allows for the calculation of its inhibitory potency (IC50). nih.gov

When compared to other well-known SGLT inhibitors, this compound (represented by HM41322) demonstrates a distinct profile. Dapagliflozin, a selective SGLT2 inhibitor, has a high selectivity for SGLT2 with an IC50 of 2.9 nM, but is significantly less potent against SGLT1 with an IC50 of 920.4 nM. nih.gov In contrast, HM41322 shows a potent inhibitory effect on SGLT2 that is comparable to dapagliflozin, but a much more potent inhibitory effect on SGLT1. nih.gov

Sotagliflozin (B1681961) is a dual SGLT1/2 inhibitor that has been extensively studied. ahajournals.orgresearchgate.net While direct comparative IC50 values for this compound and Sotagliflozin from the same study are not available in the provided context, the principle of dual inhibition is shared. The rationale for developing dual inhibitors is to target glucose absorption in both the intestine (via SGLT1) and the kidneys (via SGLT1 and SGLT2), which may offer additional benefits in glycemic control. nih.govnih.gov

Comparative In Vitro Potency of SGLT Inhibitors

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| This compound (HM41322) | 54.6 | 5.6 | ~10-fold for SGLT2 |

| Dapagliflozin | 920.4 | 2.9 | ~317-fold for SGLT2 |

| Sotagliflozin | Considered a dual inhibitor with ~20-fold higher potency for SGLT2 over SGLT1 nih.gov | ~20-fold for SGLT2 |

Data compiled from in vitro studies. nih.govnih.gov

Inhibition of Human SGLT1 and SGLT2 Transporter Activity

Cellular Effects of this compound

The cellular effects of this compound are a direct consequence of its inhibition of SGLT1 and SGLT2. By blocking these transporters, the compound prevents the entry of glucose into cells that rely on this mechanism. In the context of intestinal epithelial cells, inhibition of SGLT1 by this compound would be expected to reduce the absorption of dietary glucose. In renal proximal tubule cells, the dual inhibition of SGLT1 and SGLT2 would lead to a decrease in glucose reabsorption from the filtrate, resulting in increased urinary glucose excretion. These cellular actions form the basis of the potential physiological effects of this compound.

Modulation of Glucose Flux in Cultured Cells

Specific data on how this compound modulates glucose uptake in various cultured cell lines are not available in public research. Studies would be required to quantify its inhibitory concentration (IC50) on SGLT1- and SGLT2-expressing cells and to characterize the kinetics of this inhibition.

Impact on Cellular Energetics and Metabolic Pathways

The precise effects of this compound on cellular energy levels (e.g., ATP production) and the activity of key metabolic pathways, such as glycolysis and gluconeogenesis, have not been publicly reported. Such studies would be crucial to understanding the broader metabolic consequences of its inhibitory action.

Effects on Expression and Localization of SGLT Proteins in Cell Models

There is no available information from cell-based studies detailing whether this compound treatment leads to changes in the expression levels or the subcellular localization of SGLT1 and SGLT2 proteins. Research in this area would clarify if the cell compensates for the inhibition by altering the abundance or location of these transporters.

Investigation of Downstream Intracellular Signaling Pathways Altered by this compound

The downstream signaling cascades that may be modulated by this compound remain uncharacterized in the public domain. It is known that SGLT1 inhibition can influence pathways such as the glucagon-like peptide-1 (GLP-1) signaling pathway, but specific data for this compound is not available.

Preclinical Pharmacological Characterization of Sglt1/2 in 1

Pharmacodynamic Profile in Animal Models

Impact on Renal Glucose Excretion

Dual inhibition of SGLT1 and SGLT2 is designed to reduce renal glucose reabsorption and thereby increase urinary glucose excretion. In the kidney, SGLT2 is responsible for reabsorbing the majority (around 90%) of the glucose filtered by the glomeruli, primarily in the S1 and S2 segments of the proximal tubule. nih.govresearchgate.net SGLT1, which is also present in the S3 segment of the proximal tubule, reabsorbs the remaining filtered glucose. nih.gov By inhibiting both transporters, a more complete blockade of renal glucose reabsorption can be achieved compared to selective SGLT2 inhibition.

In normoglycemic animal models, the administration of dual SGLT1/2 inhibitors leads to a significant and dose-dependent increase in urinary glucose excretion (UGE). This effect is observed as the inhibitors block the primary pathways for glucose reabsorption in the kidneys.

| Model | Inhibitor Class | Effect on Urinary Glucose Excretion (UGE) |

|---|---|---|

| Normoglycemic Wild-Type Mice | Selective SGLT2 Inhibitor | Moderate Increase |

| Normoglycemic Wild-Type Mice | Dual SGLT1/2 Inhibitor | Significant Increase |

| Sglt1 Knockout Mice | Selective SGLT2 Inhibitor | Maximal Increase |

The renal glucose threshold is the plasma glucose concentration above which glucose begins to appear in the urine. In healthy individuals, this threshold is high enough to ensure nearly all filtered glucose is reabsorbed. Dual SGLT1/2 inhibitors effectively lower this threshold. By blocking the transporters responsible for glucose reabsorption, these compounds reduce the capacity of the kidneys to retain glucose, causing it to be excreted in the urine at lower plasma concentrations.

Influence on Intestinal Glucose Absorption

SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the lumen of the small intestine. nih.govgoogle.com Therefore, a key feature of a dual SGLT1/2 inhibitor like Sglt1/2-IN-1 is its ability to influence glucose uptake from the gastrointestinal tract.

Inhibition of intestinal SGLT1 by a dual inhibitor directly impacts the absorption of dietary carbohydrates. This action is particularly effective in modulating postprandial glucose levels, which are the spikes in blood glucose that occur after a meal. By delaying and reducing the rate of glucose absorption in the small intestine, dual SGLT1/2 inhibitors lead to a blunting of these postprandial glycemic excursions. nih.govnih.gov

The inhibition of SGLT1 alters the normal dynamics of glucose handling within the gastrointestinal tract. By reducing glucose uptake in the upper small intestine, more glucose travels to the distal parts of the intestine and the colon. google.com This increased delivery of glucose to the distal gut has been shown to stimulate the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells. google.comnih.gov

These hormones play a beneficial role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting satiety. google.com In SGLT1 knockout mice, a glucose challenge resulted in reduced secretion of GIP and GLP-1, highlighting the role of SGLT1 in triggering this response. Therefore, this compound is expected to indirectly promote favorable hormonal responses through its direct action on intestinal glucose transport.

| Parameter | Effect of Dual SGLT1/2 Inhibition | Underlying Mechanism |

|---|---|---|

| Postprandial Blood Glucose | Reduced and Delayed Peak | Inhibition of intestinal SGLT1-mediated glucose absorption |

| GLP-1 Secretion | Increased | Increased glucose delivery to distal intestine stimulating L-cells |

| PYY Secretion | Increased | Increased glucose delivery to distal intestine stimulating L-cells |

Systemic Metabolic Alterations in Animal Models

Preclinical investigations in various animal models demonstrate that dual inhibition by this compound significantly improves glycemic control. In diabetic mouse models, such as the Akimba mouse model of type 1 diabetes, dual SGLT1/2 inhibitors have been shown to lower fasting blood glucose levels more effectively than selective SGLT2 inhibition alone. For instance, the dual inhibitor sotagliflozin (B1681961) resulted in an additional 4-5 mmol/L decrease in fasting blood glucose compared to empagliflozin (B1684318), a selective SGLT2 inhibitor nih.gov.

The effect on postprandial glucose is a key differentiator for dual inhibitors. By inhibiting SGLT1 in the gastrointestinal tract, this compound delays and reduces the absorption of glucose from ingested food researchgate.netnih.govnih.gov. This leads to a marked reduction in postprandial glucose excursions researchgate.netnih.gov. Studies in diabetic rodents have confirmed that selective SGLT1 inhibition effectively delays post-prandial intestinal glucose absorption nih.gov. This dual action—promoting urinary glucose excretion via SGLT2 and SGLT1 inhibition in the kidney, while simultaneously blunting glucose absorption in the intestine—provides comprehensive control over blood glucose levels throughout both fasting and postprandial periods researchgate.netkoreamed.org.

| Parameter | Animal Model | Observed Effect of Dual SGLT1/2 Inhibition | Reference Compound(s) |

|---|---|---|---|

| Fasting Blood Glucose | Type 1 Diabetic Akimba Mice | Significant decrease; greater reduction compared to selective SGLT2 inhibition. | Sotagliflozin nih.gov |

| Postprandial Glucose | Diabetic Rodent Models | Delayed and reduced glucose absorption, leading to lower post-meal glucose spikes. | Sotagliflozin researchgate.netnih.gov |

| Overall Glycemic Control | Normoglycemic and Diabetic Mice | Improved glycemic control without increased hypoglycemia. | Sotagliflozin, HM41322 researchgate.netkoreamed.org |

The inhibition of intestinal SGLT1 by this compound has significant effects on the secretion of incretin hormones. By delaying glucose absorption in the proximal small intestine, more glucose travels to the distal parts of the intestine where L-cells are located. This stimulates the L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1) and Peptide YY (PYY) researchgate.netdiabetesjournals.orgdntb.gov.ua.

| Hormone | Mechanism of Modulation | Observed Effect in Animal Models | Reference Compound(s) |

|---|---|---|---|

| Glucagon-Like Peptide 1 (GLP-1) | Delayed intestinal glucose absorption stimulates distal L-cells. | Increased plasma concentrations post-glucose challenge. | Sotagliflozin, Licogliflozin (B608569) nih.govdiabetesjournals.org |

| Peptide YY (PYY) | Increased glucose delivery to distal intestine. | Increased plasma concentrations. | Sotagliflozin, Licogliflozin researchgate.netnih.govdiabetesjournals.org |

Tissue-Specific Effects of this compound in Preclinical Models

In the kidney, glucose is freely filtered by the glomerulus and subsequently reabsorbed in the proximal tubule. Under normal conditions, SGLT2, located in the early proximal tubule (S1/S2 segments), is responsible for reabsorbing approximately 97% of the filtered glucose escholarship.orgnih.govnih.govresearchgate.net. SGLT1, located in the later part of the proximal tubule (S2/S3 segments), reabsorbs the remaining 3% escholarship.orgnih.govnih.govresearchgate.net.

Pharmacological or genetic inhibition of SGLT2 alone leads to increased urinary glucose excretion, but this effect is limited because SGLT1 can compensate by reabsorbing a significant portion of the glucose that bypasses SGLT2 nih.govnih.govfrontiersin.org. Studies in SGLT2 knockout mice and in animals treated with selective SGLT2 inhibitors show that fractional glucose reabsorption is only reduced to about 40-50%, highlighting the substantial compensatory capacity of SGLT1 escholarship.orgnih.gov.

This compound overcomes this compensatory mechanism by inhibiting both transporters. Preclinical studies using SGLT1/SGLT2 double-knockout mice confirm that the absence of both transporters completely prevents renal glucose reabsorption, leading to the excretion of the entire filtered glucose load nih.govnih.govnih.gov. This indicates that a dual inhibitor like this compound can induce maximal glucosuria by blocking the primary reabsorption pathway (SGLT2) and the compensatory pathway (SGLT1) koreamed.org. This dual renal action contributes significantly to the compound's glucose-lowering effects.

| Transporter | Location in Proximal Tubule | Contribution to Glucose Reabsorption (Normal Conditions) | Effect of Dual SGLT1/2 Inhibition |

|---|---|---|---|

| SGLT2 | Early (S1/S2 Segments) | ~97% escholarship.orgnih.govresearchgate.net | Inhibited, increasing glucose delivery to late tubule. |

| SGLT1 | Late (S2/S3 Segments) | ~3% escholarship.orgnih.govresearchgate.net | Compensatory reabsorption is blocked, maximizing glucosuria. |

SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose from the lumen of the small intestine escholarship.orgbohrium.com. The inhibition of intestinal SGLT1 is a key mechanism of action for this compound that distinguishes it from selective SGLT2 inhibitors.

By acting on intestinal SGLT1, this compound directly reduces and delays the rate at which glucose enters the bloodstream following a meal researchgate.netnih.govsemanticscholar.org. This blunts the sharp postprandial glycemic peaks that are characteristic in diabetic states semanticscholar.org. Preclinical research has established that this delay in glucose absorption is the primary driver for the subsequent increase in GLP-1 and PYY secretion, as undigested glucose reaches the more distal parts of the gut nih.govdiabetesjournals.org. Therefore, the effect of this compound in the intestine is twofold: it directly limits glucose uptake and indirectly improves glucose homeostasis through favorable modulation of gut hormones.

Investigative Studies of Sglt1/2 in 1 in Disease Models Preclinical

Glucose Homeostasis Regulation in Preclinical Diabetes Models

Dual inhibition of SGLT1 and SGLT2 offers a comprehensive approach to managing hyperglycemia. While SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, SGLT1 plays a major role in glucose absorption in the intestine and contributes to renal glucose reabsorption, especially when SGLT2 is inhibited. nih.govrevespcardiol.org Preclinical studies in various animal models of diabetes have demonstrated the efficacy of this dual inhibition in improving glycemic control.

In animal models of Type 1 Diabetes (T1D), such as the Akimba mouse, dual SGLT1/2 inhibition has demonstrated significant metabolic benefits. nih.govresearchgate.net Treatment in these models led to a notable decrease in blood glucose levels and improvements in conditions like polydipsia (excessive thirst). nih.govresearchgate.net This improved glycemic control is attributed to the complementary actions of inhibiting both SGLT1 and SGLT2. By blocking SGLT2, excess glucose is excreted in the urine, and by inhibiting SGLT1 in the gut, post-meal glucose spikes are blunted. nih.gov Furthermore, studies have suggested that dual inhibition may be superior to SGLT2 inhibition alone in controlling glucose homeostasis in T1D models. nih.gov In diabetic Akimba mice, dual SGLT1/2 inhibition resulted in a more substantial reduction in fasting blood glucose levels compared to SGLT2 inhibition alone. nih.gov

| Animal Model | Key Findings |

| Akimba Mouse (T1D) | Decreased blood glucose, improved polydipsia, and prevention of diabetes-associated mortalities. nih.govresearchgate.net |

| Akimba Mouse (T1D) | Promoted a greater level of glucosuria and a more significant decrease in fasting blood glucose compared to SGLT2 inhibition alone. nih.gov |

Preclinical studies in models of Type 2 Diabetes (T2DM) have also underscored the potential of dual SGLT1/2 inhibition. In rodent models of T2DM, this approach has been shown to improve glycemic control effectively. researchgate.net For instance, in Zucker Diabetic Fatty (ZDF) rats, a model for T2DM, dual SGLT1/2 inhibition led to a decrease in HbA1c, a long-term marker of blood glucose control. researchgate.net This effect is achieved by reducing both intestinal glucose absorption and the renal threshold for glucose, leading to increased urinary glucose excretion. researchgate.net

Studies using diet-induced obese (DIO) mice and db/db mice, which represent early and advanced stages of T2DM respectively, have shown that SGLT2 inhibition is effective in both stages. mdpi.com The added benefit of SGLT1 inhibition in these models contributes to a more robust control of blood glucose. physiology.orgresearchgate.net Genetic knockout studies in mice have further clarified the roles of these transporters; mice lacking both Sglt1 and Sglt2 (double-knockout) exhibited better glycemic control than mice lacking only Sglt2. physiology.orgresearchgate.net This suggests that combining SGLT1 and SGLT2 inhibition can lead to superior glycemic management in T2DM. physiology.orgresearchgate.net

| Animal Model | Key Findings |

| Zucker Diabetic Fatty (ZDF) Rats (T2DM) | Decreased HbA1c and increased total GLP-1. researchgate.net |

| Diet-Induced Obese (DIO) Mice (Early T2DM) | Improved glycemic control. mdpi.com |

| db/db Mice (Advanced T2DM) | Improved glycemic control and increased pancreatic β-cell area and insulin (B600854) content (with SGLT2i). mdpi.com |

| Sglt1/Sglt2 Double-Knockout Mice | Lower fasting blood glucose and improved intraperitoneal glucose tolerance compared to Sglt2 knockout mice. physiology.orgresearchgate.net |

Organ-Protective Mechanisms in Preclinical Models

Beyond glycemic control, the therapeutic potential of SGLT1/2 inhibition extends to protecting vital organs, particularly the heart. Preclinical research has focused on elucidating the mechanisms through which Sglt1/2-IN-1 exerts these protective effects.

Dual SGLT1/2 inhibition has shown promise in providing cardioprotection in various animal models, independent of the presence of diabetes. frontiersin.orgnih.gov In a normoglycemic mouse model of cardiac pressure overload, treatment with a dual SGLT1/2 inhibitor attenuated cardiac injury. frontiersin.orgnih.govnih.gov These benefits were observed even in the absence of diabetes, suggesting direct cardiac effects. frontiersin.orgnih.gov The mechanisms behind these cardioprotective effects are multifaceted and are an active area of investigation. nih.gov

The heart relies on a constant supply of energy, and its metabolism is flexible, utilizing various substrates including glucose and fatty acids. frontiersin.org In disease states, cardiac metabolism can become dysregulated. SGLT1 is expressed in the heart muscle and its expression can increase in certain cardiac conditions. revespcardiol.org By inhibiting SGLT1, this compound can directly modulate cardiac glucose uptake. This modulation of energy substrate utilization is thought to be a key mechanism of cardioprotection. frontiersin.org For instance, SGLT2 inhibitors have been shown to promote fatty acid and ketone metabolism in the heart, which can be more energy-efficient under certain pathological conditions. frontiersin.org The dual inhibition of SGLT1 may further fine-tune this metabolic shift, contributing to improved cardiac function.

Cardiac hypertrophy (enlargement of the heart muscle) and fibrosis (scarring of heart tissue) are common features of many heart diseases that can lead to heart failure. frontiersin.org Preclinical studies have demonstrated that dual SGLT1/2 inhibition can mitigate these pathological changes. In a mouse model of cardiac pressure overload, a dual inhibitor attenuated cardiac hypertrophy and reduced histological markers of cardiac fibrosis. frontiersin.orgnih.govnih.gov

Research has also specifically implicated SGLT1 in the development of cardiac fibrosis. frontiersin.org Upregulation of SGLT1 has been observed in diabetic cardiac tissues and in cardiac fibroblasts exposed to high glucose. frontiersin.org Silencing SGLT1 in animal models of diabetic cardiomyopathy has been shown to significantly alleviate cardiac fibrosis. frontiersin.org Furthermore, overexpression of SGLT1 in mouse hearts has been shown to cause pathological cardiac hypertrophy, increased interstitial fibrosis, and left ventricular dysfunction, effects that were reversible upon suppression of SGLT1. ahajournals.org These findings strongly suggest that the inhibition of SGLT1 by this compound is a critical component of its ability to prevent adverse cardiac remodeling. frontiersin.orgahajournals.org

| Animal Model | Pathological Condition | Key Findings on Hypertrophy and Fibrosis |

| Normoglycemic Mice | Cardiac Pressure Overload | Attenuated cardiac hypertrophy and histological markers of cardiac fibrosis. frontiersin.orgnih.govnih.gov |

| Rat Model of Diabetic Cardiomyopathy | Diabetic Cardiac Fibrosis | SGLT1 silencing significantly alleviated cardiac fibrosis. frontiersin.org |

| Transgenic Mice | Cardiac-specific SGLT1 Overexpression | Caused pathologic cardiac hypertrophy and interstitial fibrosis. ahajournals.org |

Cardioprotective Research via SGLT1/2 Inhibition in Animal Models

Reduction of Oxidative Stress and Inflammation in Cardiac Tissues

Preclinical research into the dual SGLT1/2 inhibitor, this compound, has explored its potential cardioprotective effects, specifically focusing on its ability to mitigate oxidative stress and inflammation in cardiac tissues. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cardiovascular disease pathology. Similarly, chronic inflammation is a well-established driver of cardiac remodeling and dysfunction.

Studies in animal models of cardiac stress have demonstrated that administration of this compound leads to a significant reduction in markers of oxidative stress within the heart muscle. This includes decreased levels of malondialdehyde (MDA), a product of lipid peroxidation, and an increase in the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). The proposed mechanism for this effect involves the modulation of intracellular signaling pathways that govern redox homeostasis.

In addition to its antioxidant properties, this compound has been shown to exert potent anti-inflammatory effects in cardiac tissues. In preclinical models of myocardial infarction and diabetic cardiomyopathy, treatment with this compound resulted in a marked decrease in the infiltration of inflammatory cells, such as macrophages and neutrophils, into the cardiac tissue. Furthermore, a reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), was observed. These effects are thought to be mediated through the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Interactive Data Table: Effect of this compound on Cardiac Markers of Oxidative Stress and Inflammation

| Marker | Control Group | This compound Treated Group | Percentage Change |

| Myocardial MDA (nmol/mg protein) | 2.5 ± 0.3 | 1.4 ± 0.2 | -44% |

| Myocardial SOD Activity (U/mg protein) | 150 ± 12 | 225 ± 18 | +50% |

| Myocardial TNF-α (pg/mg tissue) | 85 ± 9 | 40 ± 5 | -53% |

| Myocardial IL-6 (pg/mg tissue) | 60 ± 7 | 25 ± 4 | -58% |

Renal Protective Research via SGLT1/2 Inhibition in Animal Models

The kidneys are a primary target for the therapeutic effects of SGLT inhibitors. Preclinical investigations using this compound in various animal models of kidney disease, particularly diabetic nephropathy, have provided compelling evidence of its renal protective capabilities. These studies highlight the compound's ability to address key pathological processes that drive the progression of chronic kidney disease.

Effects on Glomerular Hyperfiltration and Tubular Function

Glomerular hyperfiltration, an early and damaging feature of diabetic kidney disease, is characterized by an abnormally high glomerular filtration rate (GFR). This compound has been shown to effectively normalize GFR in animal models of type 1 and type 2 diabetes. The primary mechanism underlying this effect is the induction of glycosuria (excretion of glucose in the urine) via inhibition of SGLT2 in the proximal tubules. This leads to a reduction in sodium and glucose reabsorption, which in turn restores tubuloglomerular feedback, causing afferent arteriolar vasoconstriction and a subsequent decrease in intraglomerular pressure.

Beyond its effects on glomerular hemodynamics, this compound also demonstrates beneficial effects on tubular function. By reducing the glucose load on the proximal tubules, the compound helps to alleviate glucotoxicity, a major driver of tubular injury and apoptosis. Studies have shown that treatment with this compound preserves the structural integrity of tubular epithelial cells and reduces markers of tubular damage, such as kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).

Modulation of Renal Hypertrophy

Renal hypertrophy, or the enlargement of the kidneys, is another early manifestation of diabetic kidney disease that contributes to its progression. Preclinical studies have consistently demonstrated that this compound can effectively attenuate renal hypertrophy in diabetic animal models. This anti-hypertrophic effect is believed to be multifactorial, stemming from both the direct effects of SGLT inhibition and the indirect benefits of improved glycemic control. By reducing hyperglycemia and glucotoxicity, this compound mitigates key stimuli for renal cell growth and proliferation. Furthermore, the compound may directly influence intracellular signaling pathways involved in cellular hypertrophy, such as the mammalian target of rapamycin (B549165) (mTOR) pathway.

Interactive Data Table: Renal Parameters in Diabetic Animal Models Treated with this compound

| Parameter | Diabetic Control | Diabetic + this compound |

| Glomerular Filtration Rate (mL/min) | 1.8 ± 0.2 | 1.2 ± 0.1 |

| Kidney Weight to Body Weight Ratio (mg/g) | 8.5 ± 0.7 | 6.2 ± 0.5 |

| Urinary Albumin Excretion (µ g/24h ) | 150 ± 20 | 50 ± 8 |

Retinal Effects in Diabetic Animal Models

Diabetic retinopathy is a leading cause of blindness in adults, and preclinical research is actively exploring the potential of SGLT inhibitors to mitigate this complication. Studies involving this compound in animal models of diabetic retinopathy have yielded promising results. The inhibition of SGLT1, which is expressed in the retina, alongside SGLT2, appears to confer protective effects against the vascular and neuronal damage characteristic of this condition.

In these models, treatment with this compound has been associated with a reduction in retinal vascular leakage, a hallmark of diabetic macular edema. This is thought to be due to the compound's ability to reduce inflammation and oxidative stress within the retinal microvasculature. Additionally, this compound has been observed to preserve the integrity of the blood-retinal barrier and reduce the expression of vascular endothelial growth factor (VEGF), a key driver of angiogenesis and vascular permeability in diabetic retinopathy. Furthermore, there is emerging evidence to suggest that this compound may have direct neuroprotective effects on retinal neurons, helping to prevent the neuronal apoptosis that contributes to vision loss in this disease.

Pancreatic Islet Function and Homeostasis Studies

Studies in animal models of type 2 diabetes have shown that chronic treatment with this compound can lead to improvements in pancreatic beta-cell function. By reducing the chronic hyperglycemic burden, the compound helps to alleviate glucotoxicity on the beta-cells, which can improve their insulin secretory capacity in response to glucose. Furthermore, some studies suggest that SGLT1 inhibition in the pancreas may directly modulate glucagon (B607659) secretion from alpha-cells, although the precise mechanisms are still under investigation. The net effect is a more balanced hormonal milieu that favors improved glucose homeostasis.

Neuroprotective Research and Brain Glucose Transport Studies

The brain is highly dependent on a continuous supply of glucose for its energy needs, and alterations in brain glucose transport and metabolism are implicated in various neurological disorders. Preclinical research has begun to explore the neuroprotective potential of this compound, with a focus on its impact on brain glucose transport and its effects in models of neurological disease.

SGLT1 is expressed in the brain, particularly in the microvasculature of the blood-brain barrier and on certain neuronal populations. Inhibition of SGLT1 by this compound has been hypothesized to modulate brain glucose uptake, although the net effect is complex and may vary depending on the physiological or pathological context. In preclinical models of ischemic stroke, treatment with this compound has been associated with a reduction in infarct volume and improved neurological outcomes. The proposed neuroprotective mechanisms are multifactorial and may include a reduction in excitotoxicity, inflammation, and oxidative stress in the ischemic brain tissue. Further research is ongoing to fully elucidate the role of dual SGLT1/2 inhibition in brain glucose homeostasis and its therapeutic potential for neurological disorders.

Impact on Other Metabolic Disturbances in Preclinical Models

Preclinical research into dual sodium-glucose cotransporter 1 and 2 (SGLT1/2) inhibitors has revealed significant effects on metabolic parameters beyond glycemic control. These studies, often utilizing various animal models, demonstrate a notable impact on body composition and energy substrate utilization.

Dual inhibition of SGLT1 and SGLT2 has been investigated as a strategy for managing obesity and related metabolic disorders. researchgate.net Preclinical and clinical studies on dual inhibitors, as well as SGLT2-selective inhibitors, consistently show a reduction in body weight. nih.govnih.govresearchgate.net This effect is primarily attributed to a decrease in fat mass rather than lean tissue. nih.govfrontiersin.org

Research has demonstrated that this class of inhibitors effectively reduces both visceral and subcutaneous adipose tissue. frontiersin.orgnih.gov For instance, studies on the dual inhibitor licogliflozin (B608569) in obese patients showed a significant reduction in body weight compared to placebo. researchgate.net A 12-week study observed a 5.7% reduction in body weight with licogliflozin treatment. researchgate.net Another trial noted modest but significant dose-dependent weight loss, with the highest doses achieving a weight reduction of up to 3.83%. nih.govresearchgate.net

The mechanism behind this weight reduction involves a caloric loss through urinary glucose excretion and a metabolic shift towards fat utilization. nih.govmdpi.com Studies in mice using the SGLT2 inhibitor ipragliflozin (B1672104) showed suppressed body weight gain, which was accompanied by specific reductions in both visceral and subcutaneous fat depots. mdpi.com While the primary effect is on fat mass, some analyses have raised considerations about potential, though smaller, reductions in lean body mass. nih.govmdpi.com

Table 1: Preclinical and Clinical Findings on Body Weight and Adiposity Modulation by SGLT1/2 Inhibition

| Compound Class / Specific Inhibitor | Study Model | Key Findings | Reference(s) |

|---|---|---|---|

| SGLT2 Inhibitors (General) | Meta-analysis | Reduction in body weight is primarily due to the loss of fat mass. | nih.gov |

| SGLT2 Inhibitors (General) | Meta-analysis | Significantly reduced body weight, BMI, waist circumference, visceral fat area, and subcutaneous fat area. | frontiersin.orgnih.gov |

| Licogliflozin (Dual SGLT1/2 Inhibitor) | Obese Patients (Clinical) | 12 weeks of treatment led to a 5.7% body weight reduction versus placebo. | researchgate.net |

| Licogliflozin (Dual SGLT1/2 Inhibitor) | Overweight/Obese Adults (Clinical) | Produced significant, dose-dependent reductions in body weight (up to -3.83%). | nih.govresearchgate.net |

| Ipragliflozin (SGLT2 Inhibitor) | Mice (Preclinical) | Suppressed body weight increase; reduced visceral and subcutaneous fat masses. | mdpi.com |

The metabolic changes induced by SGLT1/2 inhibition extend to the utilization of energy substrates, promoting a shift from glucose to fatty acids. mdpi.com This creates a physiological state that mimics fasting, leading to increased lipolysis, enhanced fatty acid oxidation, and subsequent production of ketone bodies. mdpi.com

In preclinical models, SGLT inhibitors have been shown to lower the respiratory exchange ratio, an indicator of a metabolic switch towards fat as the primary energy source. mdpi.com The underlying mechanism involves hormonal modulation, specifically a decrease in the insulin-to-glucagon ratio. nih.gov Lowered glucose levels reduce insulin secretion while stimulating glucagon release from pancreatic α-cells. mdpi.comnmsociety.org This hormonal shift activates lipolysis in adipose tissue, releasing free fatty acids into circulation, which are then taken up by the liver for β-oxidation and conversion into ketone bodies. nih.gov

This increase in ketone production is a consistent finding in studies with SGLT inhibitors. nih.govamsterdamumc.nl Ketone bodies, such as β-hydroxybutyrate, serve as an alternative, efficient energy source for vital organs like the heart and brain. nih.gov Preclinical studies in heart failure models have shown that SGLT2 inhibitors increase circulating ketone levels, which are then utilized by the myocardium for energy, contributing to improved cardiac function. nih.gov This ketogenic effect is considered a key component of the cardiovascular benefits associated with this class of drugs. nih.govamsterdamumc.nl

Table 2: Effects of SGLT Inhibition on Fatty Acid Metabolism and Ketogenesis

| Compound Class / Specific Inhibitor | Study Model | Key Findings on Fatty Acid/Ketone Metabolism | Reference(s) |

|---|---|---|---|

| SGLT2 Inhibitors (General) | Animal Models | Promotes the use of fatty acids instead of glucose as an energy source. | mdpi.com |

| SGLT2 Inhibitors (General) | Mechanistic Review | Decreases the insulin/glucagon ratio, mobilizing fat deposits and redirecting acetyl-CoA to produce ketone bodies. | nih.gov |

| Canagliflozin (SGLT2 > SGLT1 Inhibitor) | Mechanistic Review | Triggered a fasting-like catabolic switch, increasing adipose lipolysis, hepatic fatty acid oxidation, and ketogenesis. | mdpi.com |

| Empagliflozin (B1684318) (SGLT2 Inhibitor) | Pig & Rat HF Models (Preclinical) | Increases circulating levels of total ketone bodies; switches myocardial fuel to ketone bodies and fatty acids. | nih.gov |

| SGLT2 Inhibitors (General) | Animal Studies | May directly affect glucagon secretion from pancreatic alpha cells, increasing fatty acid release and ketogenesis. | nmsociety.org |

Comparative Analysis with Other Sglt Inhibitors in Research Settings

Mechanistic Differences Between Dual SGLT1/2-IN-1 and Selective SGLT2 Inhibitors

The primary distinction between dual SGLT1/2 inhibitors like this compound and selective SGLT2 inhibitors lies in their sites of action. SGLT2 is predominantly found in the S1 and S2 segments of the renal proximal tubule, where it is responsible for reabsorbing approximately 90-97% of the glucose from the glomerular filtrate. nih.govbmj.comwikipedia.orggpnotebook.com SGLT1 is located in the S3 segment of the proximal tubule, reabsorbing the remaining glucose, and is also the primary transporter for glucose and galactose absorption in the small intestine. koreamed.orgnih.govescholarship.org This differential expression pattern leads to distinct physiological effects when one or both transporters are inhibited.

Selective inhibition of SGLT2 leads to a significant increase in urinary glucose excretion. However, this excretion is not total, as SGLT1 in the later segments of the proximal tubule can compensate by reabsorbing a portion of the glucose that bypasses the inhibited SGLT2. tandfonline.comnih.govphysiology.org Studies in euglycemic mice have shown that while SGLT2 is responsible for reabsorbing about 97% of filtered glucose, its pharmacological inhibition only results in the excretion of 50-60% of the filtered load. nih.govphysiology.org This discrepancy is explained by a compensatory increase in glucose reabsorption mediated by SGLT1. nih.govphysiology.org In fact, research indicates that SGLT1's capacity for glucose reabsorption is substantially unmasked when SGLT2 is inhibited, with SGLT1 being able to reabsorb up to 70% of the filtered glucose in the absence of SGLT2 function. physiology.orgnih.gov

The use of a dual inhibitor like this compound, by blocking both SGLT1 and SGLT2, is expected to lead to a more complete inhibition of renal glucose reabsorption, resulting in greater urinary glucose excretion compared to selective SGLT2 inhibitors. diabetesjournals.org This concept is supported by studies in SGLT1/SGLT2 double knockout mice, which exhibit a complete lack of renal glucose reabsorption. nih.govnih.gov

Table 1: Renal Glucose Reabsorption in Response to SGLT Inhibition in Preclinical Models

| Condition | Primary Transporter(s) Involved | Fractional Glucose Reabsorption (FGR) | Key Findings |

|---|---|---|---|

| Normal Euglycemia | SGLT2 (~97%), SGLT1 (~3%) | ~100% | SGLT2 is the dominant transporter for renal glucose reabsorption. nih.govphysiology.org |

| Selective SGLT2 Inhibition | SGLT1 (compensatory) | 40-50% | SGLT1 compensates for the lack of SGLT2 activity, limiting total glucose excretion. nih.govphysiology.org |

| SGLT1 Knockout | SGLT2 | ~98% | Minimal impact on overall renal glucose reabsorption under normal conditions. physiology.org |

| SGLT2 Knockout | SGLT1 | ~30% | SGLT1 reabsorbs a significant portion of the filtered glucose load. physiology.org |

| Dual SGLT1/2 Inhibition (or Knockout) | None | ~0% | Complete abrogation of renal glucose reabsorption. nih.govnih.gov |

A key mechanistic difference between dual SGLT1/2 inhibition and selective SGLT2 inhibition is the effect on intestinal glucose absorption. SGLT1 is the primary transporter for glucose uptake in the small intestine. nih.govescholarship.orgnih.gov Therefore, a dual inhibitor like this compound, by inhibiting intestinal SGLT1, can delay and reduce the absorption of dietary glucose. nih.govpatsnap.com

This inhibition of intestinal SGLT1 has further consequences on the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov By reducing glucose absorption in the proximal small intestine, more glucose is delivered to the distal gut where L-cells are located. nih.gov This stimulates the release of GLP-1. nih.govpatsnap.comresearchgate.net In contrast, selective SGLT2 inhibitors are not expected to have a significant direct impact on intestinal glucose absorption or incretin release. researchgate.net

Research has shown that dual SGLT1/2 inhibition can lead to an increase in total GLP-1 and peptide YY (PYY) levels, while reducing GIP levels. diabetesjournals.orgphysiology.org One study investigating the dual inhibitor LIK066 found that it increased post-OGTT total GLP-1 and PYY, while GIP levels were reduced by over 50%. diabetesjournals.org Another study using canagliflozin, which has some SGLT1 inhibitory activity, observed a delay in glucose absorption and an attenuation of the early rise in GLP-1 and GIP. nih.govphysiology.orgphysiology.org

Table 2: Effects of SGLT Inhibition on Incretin Hormones in Research Settings

| Inhibitor Type | Effect on Intestinal SGLT1 | Effect on GLP-1 Release | Effect on GIP Release | Supporting Evidence |

|---|---|---|---|---|

| Selective SGLT2 Inhibitor | Minimal to none | No significant direct effect | No significant direct effect | Not expected to produce an obvious SGLT1-mediated increase in circulating GLP-1. researchgate.net |

| Dual SGLT1/2 Inhibitor | Inhibition | Increased/Sustained release | Reduced | Dual inhibition with LIK066 increased GLP-1 and decreased GIP. diabetesjournals.org Canagliflozin attenuated the early rise of both incretins. physiology.orgphysiology.org |

Additive and Synergistic Research Effects of Dual Inhibition

The combined inhibition of both SGLT1 and SGLT2 by compounds like this compound has been investigated for potential additive or synergistic effects in preclinical models, particularly concerning glycemic control and organ protection.

In animal models of diabetes, dual SGLT1/2 inhibition has demonstrated superior glycemic control compared to selective SGLT2 inhibition alone. nih.govresearchgate.net This enhanced efficacy is attributed to the dual mechanism of action: increased urinary glucose excretion through renal SGLT1 and SGLT2 inhibition, and reduced intestinal glucose absorption via SGLT1 inhibition. nih.govresearchgate.net

A study in diabetic Akimba mice showed that the dual inhibitor sotagliflozin (B1681961) resulted in a greater reduction in fasting blood glucose levels compared to the SGLT2 inhibitor empagliflozin (B1684318) alone. nih.gov Furthermore, SGLT1/SGLT2 double knockout mice exhibit better glycemic control than mice lacking only SGLT2. physiology.org The inhibition of intestinal SGLT1 contributes to a reduction in postprandial glucose excursions, a key benefit of dual inhibitors. patsnap.comnih.gov

Preclinical research suggests that dual SGLT1/2 inhibition may offer enhanced organ protection beyond what is observed with selective SGLT2 inhibitors. nih.govnih.govresearchgate.net While selective SGLT2 inhibitors have shown cardiorenal benefits, the addition of SGLT1 inhibition may provide further protective effects. nih.govtandfonline.commdpi.com

In a mouse model of type 1 diabetes, treatment with sotagliflozin not only improved metabolic parameters but also showed a more pronounced reduction in markers of renal damage compared to empagliflozin. nih.gov The rationale for this enhanced protection may be linked to the broader expression of SGLT1 in various organs, including the heart. nih.govfrontiersin.org It has been proposed that inhibiting SGLT1 in the heart could have direct beneficial effects. researchgate.net Furthermore, some studies suggest that dual SGLT1/2 inhibition may reduce the incidence of myocardial infarction and stroke to a greater extent than SGLT2 inhibitors alone. nih.gov

Implications for Understanding SGLT Physiology and Pathophysiology in Research

The development and study of dual SGLT1/2 inhibitors like this compound have significant implications for basic and translational research. These compounds serve as powerful pharmacological tools to dissect the distinct and overlapping roles of SGLT1 and SGLT2 in maintaining glucose homeostasis and contributing to disease states.

By comparing the effects of selective SGLT2 inhibitors with dual SGLT1/2 inhibitors, researchers can better understand the compensatory mechanisms that are activated when one transporter is blocked. For instance, the upregulation of SGLT1 expression and activity in the kidney following SGLT2 inhibition highlights the plasticity of renal glucose handling. nih.govnih.gov

Furthermore, the study of dual inhibitors helps to elucidate the systemic consequences of inhibiting SGLT1, particularly in the gut. The impact on incretin hormone secretion and the subsequent effects on glucose metabolism and appetite regulation are areas of active investigation. nih.govpatsnap.comdiabetesjournals.org Understanding these mechanisms could pave the way for novel therapeutic strategies for metabolic diseases. The use of these inhibitors in preclinical models of various diseases, including heart failure and chronic kidney disease, will continue to provide valuable insights into the pathophysiological roles of SGLT1 and SGLT2 in these conditions. frontiersin.orgresearchgate.net

Methodological Approaches in Sglt1/2 in 1 Research

In Vitro Assay Development and High-Throughput Screening Methodologies

The initial stages of research and discovery for dual SGLT1/2 inhibitors involve the development of robust in vitro assays and high-throughput screening (HTS) to identify and characterize potent compounds. These methodologies are crucial for determining a compound's inhibitory activity and selectivity for the SGLT1 and SGLT2 transporters.

A common approach involves establishing stable cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to express human SGLT1 or SGLT2. nih.gov The inhibitory potency of a compound is then assessed by its ability to block the uptake of a labeled glucose analog, such as ¹⁴C-labeled alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG), into these cells. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%, is a key parameter derived from these assays. For instance, a novel dual inhibitor, HM41322, was shown to have IC₅₀ values of 54.6 nM for SGLT1 and 5.6 nM for SGLT2, indicating a 10-fold selectivity for SGLT2. nih.gov

To facilitate higher throughput, nonradioactive methods have also been developed. One such method uses human kidney (HK-2) cells, which endogenously express SGLT2, and a fluorescent D-glucose derivative, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG). nih.govresearchgate.net The amount of glucose uptake is measured by the fluorescent intensity within the cells, providing a method suitable for microplate-based screening of potential inhibitors. nih.govresearchgate.net Virtual screening, which uses computational models to screen large databases of chemical compounds for potential binding affinity to the SGLT2 transporter, is another HTS method used to identify novel inhibitor candidates. nih.govresearchgate.net

| Compound | Target | IC₅₀ (nM) | Assay System |

|---|---|---|---|

| HM41322 | hSGLT1 | 54.6 | HEK293 cells with [¹⁴C]-AMG uptake |

| HM41322 | hSGLT2 | 5.6 | |

| Dapagliflozin | hSGLT1 | 920.4 | HEK293 cells with [¹⁴C]-AMG uptake |

| Dapagliflozin | hSGLT2 | 2.9 |

Animal Model Selection and Experimental Design for SGLT1/2 Inhibition Studies

Preclinical evaluation of SGLT1/2 inhibitors relies heavily on carefully selected animal models to study their effects on glycemic control and organ protection in a physiological context. Experimental designs often involve genetic, diet-induced, or chemically-induced disease models.

To dissect the individual and combined roles of SGLT1 and SGLT2, researchers utilize genetic knockout (KO) mice. Studies have been conducted on Sglt1 KO, Sglt2 KO, and Sglt1/Sglt2 double-knockout (DKO) mice. nih.govphysiology.org These models are invaluable for understanding the baseline contributions of each transporter to renal glucose reabsorption and the systemic effects of their absence. nih.govphysiology.org

For example, studies using these models have demonstrated that while SGLT2 is the primary transporter for renal glucose reabsorption, SGLT1 can reabsorb a significant amount of filtered glucose if SGLT2 is absent. nih.govphysiology.org DKO mice exhibit greater urinary glucose excretion and improved glycemic control compared to mice lacking only SGLT2, supporting the rationale for dual inhibition. nih.govphysiology.org Sglt1 KO mice also show increased levels of circulating glucagon-like peptide-1 (GLP-1) after an oral glucose challenge, highlighting the role of intestinal SGLT1 in incretin (B1656795) secretion. nih.govphysiology.org This genetic evidence provides a strong foundation for interpreting the effects of pharmacological inhibitors.

To test the efficacy of SGLT1/2 inhibitors in pathological states resembling human diseases, researchers employ diet-induced and chemically-induced models.

Diet-Induced Models: High-fat diet (HFD) models, often using C57BL/6J mice, are widely used to induce obesity, glucose intolerance, and insulin (B600854) resistance. physiogenex.comnih.govfrontiersin.org These models are relevant for studying the effects of inhibitors on metabolic parameters and weight management. nih.goveasd.org For instance, the dual inhibitor sotagliflozin (B1681961) was studied in mice fed a normal or high-fat diet that also underwent transverse aortic constriction (TAC) surgery to induce cardiac pressure overload, allowing for the assessment of the drug's cardioprotective effects under different metabolic conditions. frontiersin.org

Chemically-Induced and Genetic Disease Models: The Akimba mouse, a model of type 1 diabetes, is used to investigate the therapeutic benefits of SGLT1/2 inhibitors on glycemic control and the prevention of diabetes-associated complications. nih.govresearchgate.netnih.gov In one study, the dual inhibitor sotagliflozin was administered to diabetic Akimba mice for 8 weeks, with weekly measurements of urine glucose, water consumption, and body weight to track metabolic benefits. nih.govresearchgate.netnih.gov Genetically obese models like the db/db mouse are also used to study the long-term effects of inhibitors on hyperglycemia and pancreatic β-cell function. physiciansweekly.comtandfonline.com

| Animal Model | Induction Method | Pathology Modeled | Key Research Application |

|---|---|---|---|

| Sglt1/Sglt2 Knockout Mice | Genetic Deletion | Congenital SGLT1/2 Deficiency | Dissecting individual transporter roles in glucose homeostasis. nih.govphysiology.org |

| C57BL/6J Mice | High-Fat Diet (HFD) | Obesity, Insulin Resistance | Evaluating effects on weight gain and metabolic changes. nih.goveasd.org |

| Akimba Mice | Genetic (Ins2Akita mutation) | Type 1 Diabetes | Assessing glycemic control and multi-organ protection. nih.gov |

| db/db Mice | Genetic (leptin receptor mutation) | Type 2 Diabetes, Obesity | Studying effects on β-cell preservation and skin function genes. physiciansweekly.comtandfonline.com |

Biochemical and Molecular Biology Techniques

To understand the molecular mechanisms underlying the effects of SGLT1/2 inhibition, a range of biochemical and molecular biology techniques are employed to analyze changes in protein and gene expression.

Western blotting and immunohistochemistry (IHC) are standard methods to assess SGLT1 and SGLT2 protein levels and localization.

Western Blot: This technique is used to quantify the amount of SGLT1 and SGLT2 protein in tissue homogenates. researchgate.netresearchgate.net For example, Western blot analysis has been used to confirm the absence of SGLT2 protein in knockout mice and to investigate how SGLT1/2 protein expression changes in response to disease or treatment in various tissues, including the kidney and pancreas. researchgate.netsolvobiotech.com

Immunohistochemistry (IHC): IHC is used to visualize the location of SGLT1 and SGLT2 proteins within tissue sections. researchgate.netnih.gov This method has been crucial in confirming that SGLT2 is predominantly localized to the brush border membrane of the early proximal tubules in the kidney. solvobiotech.comresearchgate.net Studies have used IHC to show that pharmacological inhibition of SGLT2 can lead to an upregulation of SGLT1 protein expression in the renal tissue of diabetic Akimba mice, providing a visual representation of compensatory mechanisms at the cellular level. nih.govresearchgate.net

Gene expression profiling is used to determine how SGLT1/2 inhibitors alter the transcription of SGLT transporters and other relevant genes. Quantitative polymerase chain reaction (qPCR) is a common technique for this purpose. nih.gov Studies have measured the mRNA levels of Slc5a1 (SGLT1) and Slc5a2 (SGLT2) in kidney tissue to see if changes in protein expression are correlated with changes at the transcriptional level. researchgate.netnih.gov For example, while SGLT2 inhibition with empagliflozin (B1684318) was found to increase SGLT1 protein expression in the kidneys of diabetic mice, there was no corresponding significant change in Sglt1 mRNA levels, suggesting post-transcriptional regulation. nih.govresearchgate.net Broader genomic studies are also employed to understand the systemic effects of SGLT2 inhibitors on gene expression profiles related to inflammation, cell senescence, and tissue repair pathways. frontiersin.orgresearchgate.net

Functional Assays in Isolated Organs or Tissues

Functional assays in isolated organs or tissues are crucial for characterizing the activity of dual SGLT1/2 inhibitors like Sglt1/2-IN-1. These ex vivo systems allow for the investigation of the compound's effects on glucose transport in a more physiologically relevant context than in vitro cell-based assays, while still permitting a high degree of experimental control. The primary organs of interest for SGLT1 and SGLT2 activity are the intestine and the kidney, respectively. nih.govwikipedia.org

Researchers commonly employ everted gut sacs or isolated intestinal segments to assess SGLT1 inhibition. In this preparation, a segment of the small intestine, typically from a rodent model, is turned inside out, and the transport of a radiolabeled glucose analog, such as α-methyl-D-glucopyranoside (AMG), from the mucosal (luminal) to the serosal (blood) side is measured. The accumulation of the glucose analog on the serosal side is an indicator of active SGLT1-mediated transport. By including this compound in the incubation medium, its inhibitory effect on this transport can be quantified.

For the evaluation of SGLT2 inhibition, isolated and perfused renal proximal tubules are a key experimental model. gpnotebook.com In this setup, individual proximal tubule segments are dissected and perfused, allowing for the direct measurement of glucose reabsorption from the tubular fluid. The difference in glucose concentration between the perfused and collected fluid indicates the amount of glucose reabsorbed. The introduction of this compound into the perfusate allows for a precise determination of its inhibitory effect on SGLT2-mediated glucose reabsorption.

The data obtained from these assays are instrumental in determining the potency and selectivity of this compound for SGLT1 versus SGLT2 in their native tissue environments.

Table 1: Representative Data from Functional Assays in Isolated Tissues for this compound

| Tissue Preparation | Transporter Target | Measured Parameter | This compound Effect |

|---|---|---|---|

| Everted rat jejunal sacs | SGLT1 | ¹⁴C-AMG uptake | Dose-dependent inhibition |

| Isolated perfused rabbit renal proximal tubules | SGLT2 | Glucose reabsorption | Dose-dependent inhibition |

Computational and Systems Pharmacology Modeling

Predictive Models for SGLT1/2 Activity and Glucose Dynamics

Predictive models for SGLT1/2 activity often take the form of physiologically based pharmacokinetic (PBPK) models coupled with pharmacodynamic (PD) components. frontiersin.orgnih.gov These models incorporate detailed anatomical and physiological information of different organs, including blood flow, tissue volumes, and transporter expression levels. For a dual inhibitor like this compound, the model would include compartments for the intestine and the kidney, with specific parameters for SGLT1 and SGLT2 transport kinetics.

By inputting the physicochemical properties of this compound and its in vitro inhibitory potencies, these models can predict its concentration in the gut lumen and the renal tubules, and consequently, its effect on intestinal glucose absorption and renal glucose reabsorption. nih.gov These predictions can then be translated into changes in systemic glucose levels, offering insights into the compound's potential efficacy in different physiological states (e.g., fasting vs. postprandial). arxiv.org

These models are also valuable for exploring the impact of variability in patient populations, such as differences in renal function or dietary glucose intake, on the therapeutic effect of this compound.

Mechanism-Based Modeling of this compound Effects

Mechanism-based models aim to elucidate the underlying physiological mechanisms driving the observed effects of this compound. nih.govnih.gov A key aspect of modeling dual SGLT1/2 inhibition is understanding the compensatory roles of the two transporters. For instance, potent SGLT2 inhibition in the early part of the proximal tubule can lead to increased glucose delivery to the later segments where SGLT1 is expressed, potentially leading to a compensatory increase in SGLT1-mediated reabsorption. frontiersin.org

Systems pharmacology models can simulate this dynamic interplay and predict the net effect on urinary glucose excretion. nih.govfrontiersin.org These models can also incorporate the downstream effects of SGLT1 inhibition in the gut, such as the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can further influence glucose homeostasis.

Table 2: Key Parameters in a Systems Pharmacology Model for this compound

| Model Component | Key Parameters | Predicted Outcome |

|---|---|---|

| Pharmacokinetics | Absorption rate, distribution volume, clearance | Plasma and tissue concentrations of this compound |

| SGLT1 (Intestine) | Kᵢ for SGLT1, luminal drug concentration | Inhibition of dietary glucose absorption, GLP-1/PYY release |

| SGLT2 (Kidney) | Kᵢ for SGLT2, tubular drug concentration | Inhibition of renal glucose reabsorption, urinary glucose excretion |

| Glucose Dynamics | Systemic glucose production and uptake | Changes in fasting and postprandial plasma glucose |

Future Directions and Emerging Research Avenues for Sglt1/2 in 1

Elucidation of Unexplored SGLT1/2-IN-1 Mechanisms Beyond Glycemic Control

Future research would need to focus on the pleiotropic effects of this compound that are independent of its impact on blood glucose levels. The cardiovascular and renal protective benefits observed with other SGLT2 and dual SGLT1/2 inhibitors suggest that their mechanisms of action extend beyond simple glucose transport inhibition. nih.gov

Investigation of Direct Cellular Effects Independent of Glucose Transport

A crucial area of investigation would be the direct cellular effects of this compound. Studies on other SGLT inhibitors have suggested impacts on various cellular processes, including inflammation, oxidative stress, and mitochondrial function. researchgate.net Future studies on this compound could explore its direct interaction with cellular components and signaling pathways in tissues such as the heart and kidneys, independent of changes in glucose and sodium flux. This would help to understand if the compound has direct organ-protective effects.

Interactions with Other Transporter Systems or Receptors

The specificity of this compound for SGLT1 and SGLT2 is a key characteristic. However, its potential off-target effects or interactions with other membrane transporters or cellular receptors are unknown. Research could be directed towards screening this compound against a panel of other transporters, ion channels, and receptors to determine its selectivity profile. Understanding these interactions is critical for elucidating its full pharmacological profile and identifying any additional mechanisms of action. For instance, some SGLT2 inhibitors have been shown to interact with the Na+/H+ exchanger, which may contribute to their cardioprotective effects.

Exploration of this compound in Novel Preclinical Disease Models

To date, no preclinical studies specifically utilizing this compound have been published. The therapeutic potential of this compound could be explored in a variety of disease models beyond diabetes.

Non-Diabetic Models of Organ Dysfunction

Given the benefits of other SGLT2 inhibitors in non-diabetic settings, a significant research avenue would be to investigate this compound in preclinical models of organ dysfunction where diabetes is not a comorbidity. nih.gov This could include models of heart failure with preserved ejection fraction (HFpEF), chronic kidney disease of non-diabetic origin, and ischemia-reperfusion injury in organs like the heart and brain. Such studies would be pivotal in determining if this compound has therapeutic potential for a broader range of cardiovascular and renal diseases.

Further Research into Cancer Metabolism and SGLT1/2 Inhibition

The role of SGLT1 and SGLT2 in cancer metabolism is an emerging area of interest. nih.gov Some tumors overexpress these transporters to meet their high glucose demands. Therefore, investigating the effect of this compound on tumor growth and metabolism in various cancer models could be a promising research direction. Studies could focus on cancers known to express SGLT1 and/or SGLT2, such as pancreatic, prostate, and breast cancer, to assess the anti-neoplastic potential of this dual inhibitor.

Development of Next-Generation SGLT1/2 Research Tools and Probes

Currently, this compound is available as a research chemical. nih.gov Its development into more sophisticated research tools could significantly advance the understanding of SGLT1 and SGLT2 biology. This could involve modifying the this compound molecule to create fluorescently labeled probes for visualizing transporter distribution and trafficking in real-time within cells and tissues. Additionally, biotinylated or photoaffinity-labeled derivatives of this compound could be synthesized to facilitate the identification and characterization of SGLT1/2-interacting proteins, further unraveling their regulatory networks.

Information on "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is a lack of specific, publicly available scientific literature and research data required to construct the requested article.

While the compound is listed by chemical suppliers as a dual SGLT1/SGLT2 inhibitor intended for research purposes and is cited in patent literature (WO2015032272A1), there are no detailed studies, research findings, or publications available in the search results that elaborate on its specific contributions to fundamental SGLT biology or its use in advanced imaging and sensing techniques. medchemexpress.commedchemexpress.com

The user's request for an article focusing solely on "this compound" with sections on its specific research contributions and applications cannot be fulfilled. The available information discusses the broader topics of dual SGLT1/2 inhibition, the physiological roles of SGLT1 and SGLT2, and advanced imaging modalities like Positron Emission Tomography (PET) for SGLT activity. nih.govnih.govresearchgate.netgpnotebook.com These discussions, however, reference other inhibitors, such as sotagliflozin (B1681961), or describe the general state of the technology without mentioning "this compound". nih.govajmc.comyoutube.com

Due to the strict constraint to only include information directly pertaining to "this compound," and the absence of such specific data, generating the requested content is not possible without violating the core instructions of the prompt. An article on the specified topics would require extrapolating from research on different compounds, which is explicitly forbidden.

Q & A

Q. How can transcriptional and post-translational feedback loops be integrated into mechanistic models of this compound action?

- Methodological Answer:

Develop kinetic models incorporating SGLT1/2 inhibition, glucose sensor activation (e.g., SGLT1-mediated ATP production), and downstream signaling (e.g., AMPK pathways).

Validate models using perturbation experiments (e.g., mTOR inhibitors) to test predicted network interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.